N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide
Description
This compound features a benzamide core substituted with three distinct moieties:
- 4-methyl-1,3-benzothiazol-2-yl: A bicyclic heteroaromatic group contributing to π-π stacking and hydrophobic interactions.
- Pyridin-3-ylmethyl: A pyridine-derived substituent enhancing hydrogen bonding and solubility.
- 4-(pyrrolidine-1-sulfonyl): A sulfonamide-linked pyrrolidine group, likely influencing steric bulk and metabolic stability.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-18-6-4-8-22-23(18)27-25(33-22)29(17-19-7-5-13-26-16-19)24(30)20-9-11-21(12-10-20)34(31,32)28-14-2-3-15-28/h4-13,16H,2-3,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNWINJENCAMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form 2-hydroxybenzothiazole, followed by methylation to introduce the methyl group at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed on the sulfonyl group to produce sulfonic acids.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of benzothiazole sulfones.
Reduction: Production of sulfonic acids.
Substitution: Introduction of various substituents on the pyridine ring.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Physicochemical and Pharmacological Insights
- Solubility and Lipophilicity : The target’s pyridin-3-ylmethyl group may enhance aqueous solubility compared to the phenyl-substituted analogue in . The pyrrolidine sulfonyl group, shared with ’s compound, could reduce metabolic clearance .
- Fluorinated Analogues: The chromenone-containing compound in shows higher molecular weight (589.1 g/mol) and fluorinated substituents, which often enhance bioavailability and membrane permeability .
Research Implications
- Drug Discovery : The target compound’s dual heterocyclic architecture positions it as a candidate for high-throughput screening against kinases or sulfonamide-targeted enzymes .
- Structure-Activity Relationship (SAR) : Comparative studies with –3 compounds could elucidate the role of benzothiazole vs. thiazole/pyrimidine cores in modulating activity.
Biological Activity
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H22N4OS
- Molecular Weight : 402.5120 g/mol
- CAS Number : 895000-71-2
- SMILES Notation : O=C(N(c1sc2c(n1)c(C)ccc2)Cc1cccnc1)c1ccc(cc1)N(C)C
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. Notably, it has been studied for its interaction with cyclooxygenase enzymes (COX), which are crucial in inflammatory processes.
Inhibitory Activity
Research indicates that derivatives similar to this compound show varying degrees of COX-I and COX-II inhibition:
- IC50 Values : The most potent derivatives have shown IC50 values as low as 0.52 μM against COX-II, indicating strong inhibitory potential compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .
Anti-inflammatory Effects
The compound's structural features suggest it may possess anti-inflammatory properties. In vivo studies have demonstrated significant reductions in inflammation markers, supporting its potential as a therapeutic agent for inflammatory diseases.
Anticancer Potential
Recent studies have highlighted the anticancer properties of benzothiazole derivatives. The compound may induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins .
Case Studies
- Study on COX Inhibition :
- Anticancer Activity :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H22N4OS |
| Molecular Weight | 402.5120 g/mol |
| CAS Number | 895000-71-2 |
| COX-II IC50 | 0.52 μM |
| Anti-inflammatory Efficacy | >60% inhibition |
| Anticancer Activity | Induces apoptosis in cancer cells |
Q & A
Q. What are the key considerations for synthesizing this compound, and how can purity be optimized?
The synthesis involves multi-step reactions, including coupling of the benzothiazole and pyridinylmethyl moieties, followed by sulfonylation. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for coupling steps .
- Temperature control : Reactions often require moderate heating (35–60°C) to balance yield and side-product formation .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) . Characterization via NMR, HPLC, and HRMS is essential to confirm structural integrity .
Q. How can researchers validate the structural and functional integrity of this compound?
Use a combination of:
- Spectroscopic techniques : H/C NMR to verify substituent positions and stereochemistry .
- Mass spectrometry : HRMS (ESI) to confirm molecular weight and fragmentation patterns .
- Chromatography : HPLC with UV detection to assess purity and stability under varying pH/temperature conditions .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Quantum chemical calculations : Predict reactivity of functional groups (e.g., sulfonyl, benzothiazole) using DFT to guide substitutions .
- Reaction path optimization : Combine computational screening (e.g., transition state analysis) with experimental validation to prioritize synthetic routes .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases, cholinesterases) to identify structural motifs for enhanced binding .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Controlled comparative assays : Test analogs under identical conditions (e.g., cell lines, concentrations) to isolate substituent effects. For example, fluorination at the benzothiazole 4-position may alter membrane permeability vs. methyl substitution .
- Meta-analysis : Cross-reference data from analogs with shared cores (e.g., benzothiazole-pyrrolidine sulfonyl hybrids) to identify trends in IC values or selectivity .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Stepwise substitution : Modify one functional group at a time (e.g., pyridinylmethyl vs. pyridinylethyl) to assess impact on bioactivity .
- In vitro profiling : Screen derivatives against panels of enzymes or cell lines (e.g., anticancer, antimicrobial) to map pharmacophore requirements .
- Physicochemical profiling : Correlate logP, solubility, and metabolic stability with structural changes (e.g., sulfonyl vs. carbonyl linkers) .
Q. What experimental design principles minimize variability in biological assay outcomes?
- Standardized protocols : Use validated cell lines (e.g., HepG2 for cytotoxicity) and consistent reagent batches .
- Positive/Negative controls : Include reference compounds (e.g., doxorubicin for anticancer assays) and vehicle-only groups .
- Statistical rigor : Apply factorial design (e.g., response surface methodology) to optimize assay conditions and reduce noise .
Q. How can solubility challenges be addressed during formulation for in vivo studies?
- Co-solvent systems : Use cyclodextrins or PEG-based solutions to enhance aqueous solubility without altering bioactivity .
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) temporarily to improve bioavailability .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
